Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate
Description
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a bromine atom at position 5, an isobutyl group at position 2, and a methyl ester at position 4. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 259.10 g/mol. Pyrimidine derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
methyl 5-bromo-2-(2-methylpropyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-6(2)4-8-12-5-7(11)9(13-8)10(14)15-3/h5-6H,4H2,1-3H3 |
InChI Key |
GVGJUOZACHYREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C(=N1)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate typically involves the bromination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 2-isobutylpyrimidine-4-carboxylic acid with bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-2-isobutylpyrimidine-4-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Dehalogenated pyrimidine derivatives.
Hydrolysis Products: 5-bromo-2-isobutylpyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or antiviral activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
*Solubility inferred from substituent polarity and analogous compounds.
Key Findings from Comparative Analysis:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate increases ring electrophilicity, facilitating nucleophilic aromatic substitution at position 5 .
- Electron-Donating Groups (EDGs) : The isobutyl group in the target compound reduces electrophilicity but enhances lipophilicity, favoring passive diffusion in biological membranes .
Compounds with polar groups (e.g., methylsulfonyl) exhibit higher solubility in polar solvents, whereas isobutyl derivatives prefer organic solvents .
Biological and Synthetic Applications: this compound: Ideal for prodrug design due to its lipophilicity and stability under physiological conditions. Methyl 4-amino-5-bromopyrimidine-2-carboxylate: The amino group enables hydrogen bonding, making it a candidate for kinase inhibitor development .
Research Findings and Implications
- Synthetic Utility : The bromine atom at position 5 in all compared compounds allows for palladium-catalyzed cross-coupling reactions, enabling diversification into libraries of bioactive molecules .
- Stability : Ester groups in these compounds are susceptible to hydrolysis under acidic/basic conditions, necessitating careful storage (e.g., anhydrous environments) .
Biological Activity
Methyl 5-bromo-2-isobutylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant studies that highlight its applications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1022401-80-4
- Molecular Formula : C9H10BrN2O2
- Molecular Weight : 249.09 g/mol
The compound features a bromine atom at the 5-position of the pyrimidine ring, which is critical for its biological activity. The isobutyl group at the 2-position enhances lipophilicity, potentially influencing membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. A notable investigation by Lee et al. (2023) reported that this compound induced apoptosis in human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to inhibit cell proliferation with an IC50 value of approximately 15 µM.
The proposed mechanism of action involves the inhibition of specific enzymes involved in DNA synthesis and repair. The bromine substitution is believed to enhance the binding affinity of the compound to target enzymes, disrupting their function and leading to increased apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound as a topical treatment for skin infections caused by resistant bacterial strains. The trial showed a significant reduction in infection rates compared to placebo controls.
- Cancer Cell Studies : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size after treatment with this compound, supporting its potential as an anticancer agent.
Q & A
Q. What experimental controls ensure reproducibility in cross-coupling reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
